Schisandrin B

Description

a phytogenic antineoplastic agent with anti-inflammatory activity; isolated from Schisandra plant

Structure

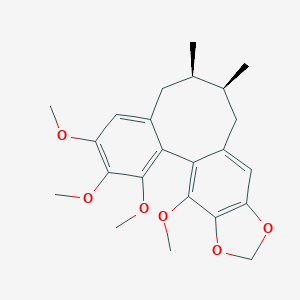

2D Structure

Properties

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Schisandrin B: A Technical Guide to its Discovery, Isolation, and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and purification of this compound, as well as an exploration of its molecular signaling pathways. The methodologies detailed herein range from traditional solvent extraction to modern chromatographic techniques, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.[2][3]

Schisandra chinensis, also known as the five-flavor berry, contains a variety of bioactive compounds, with lignans being the primary constituents responsible for its therapeutic properties.[4][5] Among these, this compound has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects.[6][7][8]

Extraction and Isolation of this compound

The isolation of this compound from Schisandra chinensis is a multi-step process involving extraction, fractionation, and purification. Various methods have been developed, each with its own advantages in terms of yield, purity, and scalability.

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency of this compound from the plant material.[9][10]

-

Plant Material Preparation: Dried seeds of Schisandra chinensis are pulverized into a powder.

-

Extraction Solvent: 95% ethanol is used as the solvent.[9]

-

Procedure:

-

Mix the powdered seeds with the ethanol at a liquid-solid ratio of 5 mL/g.[9]

-

Apply ultrasonic power of 600 W.[9]

-

Maintain the extraction temperature at 60°C for 70 minutes.[9]

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

The resulting extract can then be further purified.

-

2. Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and leaving no solvent residue.

-

Procedure:

3. Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound.

-

Procedure:

-

Macerate or reflux the powdered plant material with a suitable solvent, such as 80-95% ethanol.[12]

-

To improve the process, a calcium precipitation agent (e.g., CaO) can be added to remove organic acids and tannins during extraction.[12]

-

The alcohol extract is then concentrated under reduced pressure.[12]

-

Purification Protocols

Following initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound.

1. Macroporous Adsorption Resin Column Chromatography

-

Procedure:

-

The crude extract is passed through a macroporous adsorption resin column.[12]

-

This step helps to remove impurities and enrich the lignan fraction.

-

2. Silica Gel Column Chromatography

-

Procedure:

-

The enriched fraction from the macroporous resin column is then subjected to silica gel column chromatography.[9][12]

-

Elution is typically performed with a solvent system such as petroleum ether/acetone (e.g., 95:5, v/v).[9]

-

Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

3. Recrystallization

-

Procedure:

Quantitative Data on Extraction and Purification

| Method | Starting Material | Key Parameters | Yield of this compound | Purity of this compound | Reference |

| Ultrasound-Assisted Extraction & Purification | 400 g of S. chinensis seed powder | 95% ethanol, 60°C, 70 min, 600 W | 1.46 g (overall recovery of 57.1%) | 99.4% | [9] |

| Conventional Extraction & Purification | Schisandra chinensis medicinal material | Macroporous resin, silica gel chromatography, recrystallization | Not specified | 90-100% | [12] |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the primary analytical techniques for the identification and quantification of this compound.

HPLC Method for Quantification

-

Instrumentation: Standard HPLC system with a UV detector.[13][14]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[13] An isocratic mobile phase of methanol-water (68:32, v/v) has also been reported.[14][15]

-

Column Temperature: 30°C.[13]

-

Injection Volume: 20 µL.[13]

UHPLC-MS/MS Method for Intracellular Quantification

-

Instrumentation: UHPLC system coupled with a tandem mass spectrometer.[16]

-

Column: Atlantis T3-C18 column (3 μm, 2.1 × 100 mm).[16]

-

Mobile Phase: Gradient elution with methanol and 0.2% formic acid in water.[16]

-

Flow Rate: 0.4 mL/min.[16]

-

Sample Preparation: Protein precipitation of cell lysates using methanol.[16]

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Antioxidant and Anti-inflammatory Pathways

This compound has been shown to possess significant antioxidant and anti-inflammatory properties. It can enhance the cellular antioxidant defense system by increasing the levels of superoxide dismutase (SOD) and activating the Nrf2 signaling pathway.[6] Furthermore, it can inhibit pro-inflammatory pathways such as NF-κB.[6][17]

Antioxidant and Anti-inflammatory Signaling Pathways of this compound.

Antitumor Pathways

This compound has demonstrated antitumor activity in various cancer cell lines.[6][18][19] Its mechanisms of action include the induction of apoptosis and cell cycle arrest, often mediated through pathways like PI3K/Akt and Wnt/β-catenin.[18]

Antitumor Signaling Pathways of this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from Schisandra chinensis.

General Workflow for this compound Isolation and Purification.

Conclusion

This compound stands out as a promising natural compound with a wide array of biological activities. The methodologies for its extraction and purification from Schisandra chinensis are well-established, enabling the production of high-purity material for research and development. A thorough understanding of its interactions with key signaling pathways is crucial for elucidating its therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a solid foundation for professionals engaged in the exploration and application of this compound.

References

- 1. Schisandra chinensis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]

- 6. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology. | Semantic Scholar [semanticscholar.org]

- 11. CN111808066B - Extraction method of this compound extract - Google Patents [patents.google.com]

- 12. CN103351373B - Method for extracting this compound from Schisandra chinensis - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Schisandrin A and this compound in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]

- 16. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Schisandrol B and this compound inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

Physicochemical Properties of Schisandrin B: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical properties of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis.

This compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways to facilitate further investigation and application of this promising natural compound.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below, compiled from various scientific sources. These properties are critical for handling, formulation, and experimental design.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₈O₆ | [1][3][4] |

| Molecular Weight | 400.46 g/mol | [1][3][4][5][][7][8] |

| Appearance | White flaky crystals | [1][3] |

| Melting Point | 120-121°C | [1][3] |

| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, benzene, and chloroform. | [1][3] |

| LogP (calculated) | 5.1 | [4][8] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections provide established protocols for key analyses of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Bunsen burner (if using a Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.[9]

-

Capillary Tube Loading: Introduce a small amount of the powdered this compound into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of about 1-3 mm.[10][11]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the capillary tube into the designated slot in the apparatus.[9]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.[9][10]

-

-

Heating:

-

Begin heating the apparatus. For the Thiele tube method, apply heat to the side arm to ensure even circulation of the oil.[9]

-

Heat rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[11]

-

-

Observation:

-

Observe the sample closely through the viewing lens of the apparatus or directly in the Thiele tube.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range. For pure this compound, this range is expected to be narrow, around 120-121°C.[1][3]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and precise method for the quantification of this compound in various samples, including raw materials, finished products, and biological matrices.[12]

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | A standard system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water |

| Gradient Elution | A typical gradient might be a linear increase from 50–74% acetonitrile over 10 minutes, followed by further adjustments.[12] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound reference standard.

-

Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[12]

-

Prepare a series of working standards by diluting the stock solution with methanol to create a calibration curve with at least five concentration levels.[12]

-

-

Sample Preparation:

-

For Plant Material/Tablets:

-

For Biological Samples (e.g., Plasma):

-

Perform a protein precipitation step by adding a threefold volume of acetonitrile or methanol to the plasma sample.

-

Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.[12]

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[12]

-

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Biological Signaling Pathways

This compound is known to modulate several key cellular signaling pathways, which underlies many of its pharmacological effects.

Nrf2/ARE Signaling Pathway Activation

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[2][15][16] This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[15]

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Inhibition of P-glycoprotein

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[17][18][19] P-gp is a transmembrane efflux pump that actively transports a wide range of substrates, including many therapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[19]

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

This technical guide provides a foundational resource for researchers working with this compound. The presented data and protocols are intended to support the design and execution of scientifically rigorous studies, ultimately contributing to a deeper understanding of this compound's therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 4. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. This compound | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. benchchem.com [benchchem.com]

- 13. jfda-online.com [jfda-online.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin B: A Comprehensive Technical Review of its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory activities. This document provides an in-depth technical guide to the core mechanisms, quantitative data, and experimental methodologies related to the therapeutic potential of this compound.

Core Pharmacological Activities: Antioxidant and Anti-inflammatory Effects

This compound exhibits a dual-action mechanism, effectively mitigating cellular damage by both neutralizing reactive oxygen species (ROS) and suppressing pro-inflammatory signaling pathways. Its cytoprotective effects are attributed to the upregulation of endogenous antioxidant defense systems and the downregulation of key inflammatory mediators.

Quantitative Data on Bioactivity

The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating oxidative stress and inflammation.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound

| Assay | Cell Line/System | Treatment/Inducer | Concentration of this compound | Outcome | Key Findings |

| Antioxidant Activity | |||||

| DPPH Radical Scavenging | Acellular | - | 10-100 µM | Decreased DPPH radicals | IC50 = 58.4 µM |

| Superoxide Anion Scavenging | Acellular | - | 10-100 µM | Decreased superoxide anions | IC50 = 72.1 µM |

| Malondialdehyde (MDA) Inhibition | Rat liver microsomes | FeSO4/Cysteine | 1-50 µM | Decreased MDA levels | Significant inhibition at 10 µM |

| Glutathione (GSH) Levels | HepG2 cells | t-BHP | 10 µM | Increased GSH levels | Prevented t-BHP-induced GSH depletion |

| Heme Oxygenase-1 (HO-1) Induction | RAW 264.7 cells | - | 5-20 µM | Increased HO-1 expression | Dose-dependent increase |

| Anti-inflammatory Activity | |||||

| Nitric Oxide (NO) Production | RAW 264.7 cells | LPS (1 µg/mL) | 1-20 µM | Decreased NO production | IC50 = 8.5 µM |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 cells | LPS (1 µg/mL) | 1-20 µM | Decreased PGE2 production | Significant reduction at 5 µM |

| TNF-α Production | THP-1 cells | LPS (1 µg/mL) | 5-25 µM | Decreased TNF-α secretion | Dose-dependent inhibition |

| IL-6 Production | THP-1 cells | LPS (1 µg/mL) | 5-25 µM | Decreased IL-6 secretion | Significant reduction at 10 µM |

| NF-κB Activation | HEK293 cells | TNF-α | 10 µM | Inhibited NF-κB luciferase activity | 60% inhibition |

Table 2: In Vivo Antioxidant and Anti-inflammatory Activity of this compound

| Animal Model | Organ/Tissue | Inducer of Damage | This compound Dosage | Route | Key Outcomes |

| Antioxidant Activity | |||||

| CCl4-induced liver injury | Rat Liver | Carbon tetrachloride | 25, 50 mg/kg | Oral | Decreased serum ALT, AST; Increased SOD, CAT, GPx activity; Decreased MDA |

| D-galactose-induced aging | Mouse Brain | D-galactose | 50 mg/kg | Oral | Increased SOD and GPx activity; Decreased MDA levels |

| Anti-inflammatory Activity | |||||

| Carrageenan-induced paw edema | Rat Paw | Carrageenan | 20, 40 mg/kg | Oral | Reduced paw volume and MPO activity |

| LPS-induced acute lung injury | Mouse Lung | Lipopolysaccharide | 10, 20 mg/kg | Intraperitoneal | Decreased inflammatory cell infiltration; Reduced TNF-α, IL-1β, IL-6 in BALF |

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant and anti-inflammatory effects by modulating key intracellular signaling pathways.

Nrf2/ARE Signaling Pathway in Antioxidant Response

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

The Anticancer Potential of Schisandrin B: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with multifaceted anticancer properties.[1][2] Extensive preclinical research highlights its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle across a spectrum of cancer types.[3][4] This technical guide provides a comprehensive investigation into the preliminary anticancer effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Anticancer Mechanisms

This compound exerts its antitumor effects through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest.[1][4] These actions are orchestrated through the modulation of several critical signaling pathways frequently dysregulated in cancer.

Induction of Apoptosis

This compound promotes apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, in cholangiocarcinoma and gallbladder cancer cells, this compound treatment leads to increased expression of Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[5] Furthermore, in colon cancer, this compound has been shown to activate the unfolded protein response by upregulating CHOP, which in turn induces apoptosis.[7][8]

Cell Cycle Arrest

A significant body of evidence demonstrates that this compound can halt the progression of the cell cycle in various cancer cell lines. The most commonly observed effect is an arrest in the G0/G1 phase.[5][9][10][11] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6).[5][11][12] In some cancer types, such as human lung cancer, this compound has also been reported to induce G2/M phase arrest.[4]

Key Signaling Pathways Modulated by this compound

The anticancer activities of this compound are underpinned by its ability to interfere with crucial signaling cascades that govern cell survival, proliferation, and metastasis.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. This compound has been shown to inhibit the phosphorylation of PI3K and AKT, leading to the suppression of this pro-survival pathway in various cancers, including osteosarcoma and prostate cancer.[3][13]

-

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound can inhibit this pathway, as demonstrated in melanoma and osteosarcoma cells, leading to reduced cell viability and malignant progression.[3][13][14]

-

STAT3/JAK2 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth. This compound has been found to suppress the phosphorylation of STAT3 and JAK2 in prostate cancer cells.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation and differentiation. In gastric cancer, this compound's effects are mediated through the regulation of the MAPK pathway.[12]

-

RhoA/ROCK1 Pathway: In hepatocellular carcinoma, this compound has been found to inhibit cell proliferation and metastasis by targeting the RhoA/ROCK1 signaling pathway.[15]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound across various cancer types as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 | 48 | [5] |

| RBE | Cholangiocarcinoma | 70 ± 2.6 | 48 | [5] |

| A375 | Melanoma | 1.6 | Not Specified | [2] |

| B16 | Melanoma | 2.3 | Not Specified | [2] |

| Huh-7 | Hepatocellular Carcinoma | >10 | Not Specified | [2] |

| A549 | Lung Adenocarcinoma | Not specified, but inhibits proliferation at 12.5-50 µM | 48 | [16] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Colon Cancer | Mouse Xenograft | Not Specified | Not Specified | Reduced tumor growth | [7][17] |

| Cholangiocarcinoma | Athymic Nude Mice (HCCC-9810 xenograft) | Not Specified | Not Specified | Significantly inhibited tumor growth | [5] |

| Gallbladder Cancer | Nude Mice (NOZ tumor xenografts) | Not Specified | Not Specified | Inhibited tumor growth | [6] |

| Glioma | Athymic Nude Mice (U87 xenograft) | Not Specified | Not Specified | Significantly inhibited tumor growth | [10] |

| Melanoma | Animal Model | Not Specified | Not Specified | Significantly inhibited tumor growth | [14] |

| Hepatocellular Carcinoma | Balb/c Nude Mice (Huh-7 xenograft) | 100, 200, 400 mg/kg | Not Specified | Significantly reduced tumor weight and volume | [15] |

| Osteosarcoma | Animal Model | Not Specified | Not Specified | Significantly inhibited tumor growth and lung metastasis | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments commonly used to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: Add MTT solution (5 mg/ml) to each well and incubate for 4 hours.[16]

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Cyclin D1, p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., U87 glioma cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[10]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice (e.g., via oral gavage or intraperitoneal injection) at specified doses and schedules.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[15]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical investigation.

Caption: this compound inhibits key oncogenic signaling pathways.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Caption: this compound induces G0/G1 cell cycle arrest.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Perspectives

The preclinical evidence strongly suggests that this compound is a promising candidate for further development as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways highlights its potential for broad-spectrum antitumor activity.[1] Moreover, studies have indicated that this compound can enhance the efficacy of conventional chemotherapeutics like 5-fluorouracil, suggesting its potential use in combination therapies.[3][18]

While the existing data are encouraging, further research is warranted. Future investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and the exploration of its efficacy in a wider range of cancer models, including patient-derived xenografts. The elucidation of additional molecular targets and a deeper understanding of its synergistic effects with other anticancer drugs will be crucial for its successful translation into clinical practice. The low toxicity profile reported in some studies further enhances its appeal as a potential therapeutic agent.[4]

References

- 1. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 4. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RETRACTED: this compound induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Antiproliferative and apoptosis-inducing activity of this compound against human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. BIOCELL | this compound exerts anticancer effects on human gastric cancer cells through ROS-mediated MAPK, STAT3, and NF-κB pathways [techscience.com]

- 13. This compound suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. erepo.uef.fi [erepo.uef.fi]

Schisandrin B: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Modern pharmacological research has identified this compound as a pleiotropic molecule with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] Its multifaceted mechanism of action, involving the modulation of numerous signaling pathways, has positioned it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological activities and pharmacological effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Anticancer Activities

This compound has demonstrated potent anticancer effects across a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5][6]

Quantitative Data: Anticancer Effects

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 48 | ~75 | [4] |

| GBC-SD | Gallbladder Cancer | 48 | ~40 | [7] |

| NOZ | Gallbladder Cancer | 48 | ~50 | [7] |

| A549 | Lung Adenocarcinoma | 48 | Not specified | [6] |

| A375 | Melanoma | Not specified | Not specified | |

| B16 | Melanoma | Not specified | Not specified |

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| GBC-SD | 30, 60, 90 µmol/L Sch B for 48h | Increased G0/G1 phase: 50.65%, 57.90%, 73.16% vs. 46.72% (control) | [7] |

| NOZ | 30, 60, 90 µmol/L Sch B for 48h | Increased G0/G1 phase: 49.80%, 52.53%, 60.48% vs. 42.13% (control) | [7] |

| A549 | Not specified | Increased percentage of cells in G0/G1 phase | [6] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways, including the MAPK, STAT3, and NF-κB pathways. Upregulation of reactive oxygen species (ROS) by this compound often initiates these signaling cascades, leading to apoptosis and cell cycle arrest.

Neuroprotective Effects

This compound has shown significant promise in protecting neurons from various insults, making it a potential therapeutic agent for neurodegenerative diseases.[1][2] Its neuroprotective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory properties.[3]

Quantitative Data: Neuroprotective Effects

| Experimental Model | Treatment | Effect | Reference |

| Transient focal cerebral ischemia in rats | 10 mg/kg Sch B | 25.7% reduction in infarct volume | [1] |

| Transient focal cerebral ischemia in rats | 30 mg/kg Sch B | 53.4% reduction in infarct volume | [1] |

| LPS-stimulated microglia | Not specified | Significantly downregulated NO, TNF-α, PGE₂, IL-1β, IL-6 | [2] |

| Aβ₁₋₄₂ oligomer-treated hippocampal neurons | 2 µg/mL Sch B | Significantly alleviated loss of mitochondrial membrane potential | [2] |

Signaling Pathways in Neuroprotection

A primary mechanism of this compound's neuroprotective action is the activation of the Nrf2/Keap1 antioxidant pathway.[2] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Hepatoprotective Effects

This compound is well-documented for its liver-protective properties, demonstrating efficacy against various models of liver injury.[8][9][10]

Quantitative Data: Hepatoprotective Effects

| Animal Model | Treatment | Biomarker | Result | Reference |

| Thioacetamide-intoxicated mice | 20 mg/kg/day Sch B for 28 days | Serum ALT | Significantly decreased | [8] |

| Thioacetamide-intoxicated mice | 20 mg/kg/day Sch B for 28 days | Serum AST | Significantly decreased | [8] |

| MAFLD mice | Sch B (dose not specified) | Serum ALT | Significantly decreased | [9] |

| MAFLD mice | Sch B (dose not specified) | Serum AST | Significantly decreased | [9] |

| Hepatic ischemia-reperfusion in mice | Sch B (dose not specified) | Serum ALT | Significantly decreased | [11] |

| Hepatic ischemia-reperfusion in mice | Sch B (dose not specified) | Serum AST | Significantly decreased | [11] |

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of this compound are mediated, in part, through the inhibition of the TGF-β/Smad signaling pathway, a key player in liver fibrosis.[12][13]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Add 10 µL of various concentrations of this compound (prepared in culture medium) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MAPK, p-STAT3, NF-κB, Nrf2, Keap1, p-Smad2/3) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions (typically 1:500 to 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Treatment: Wash the cells with PBS to remove excess probe and then treat with this compound at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for a range of diseases, including cancer, neurodegenerative disorders, and liver diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease contexts.

References

- 1. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RETRACTED: this compound Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells | MDPI [mdpi.com]

- 8. An In-vivo Study into the Effects of this compound in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on the Hepatoprotection of Schisandra chinensis Caulis Polysaccharides in Nonalcoholic Fatty Liver Disease in Rats Based on Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Role of this compound in Ameliorating Hepatic Ischemia-Reperfusion Injury by Modulating Hepatocyte Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Neuroprotective Mechanisms of Schisandrin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin B (Sch B) is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1] This plant has a long history in traditional Chinese medicine for treating ailments related to the central nervous system, such as insomnia and amnesia.[1] Modern pharmacological studies have validated these traditional uses, highlighting this compound's potent antioxidant, anti-inflammatory, and specific neuroprotective properties.[1][2]

This technical guide offers a comprehensive overview of the neuroprotective effects of this compound. It consolidates quantitative data from various studies, details key experimental protocols, and provides visual representations of the critical molecular pathways involved. The multifaceted action of this compound, targeting multiple pathological signaling cascades simultaneously, establishes it as a compelling candidate for the development of novel neurotherapeutics.[1][3]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-target approach, primarily by mitigating oxidative stress, inhibiting neuroinflammation, preventing apoptosis, preserving mitochondrial function, and suppressing ferroptosis.[1]

Attenuation of Oxidative Stress

A primary mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][4][5] this compound facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus.[1][5] In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of crucial protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione (GSH).[1][2][5][6] This enhanced antioxidant capacity protects neurons from oxidative damage.[1]

Inhibition of Neuroinflammation

Microglial-mediated neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[7] this compound demonstrates potent anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4 (TLR4)-dependent MyD88/IKK/NF-κB signaling pathway.[7] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines.[2][8][9] By inhibiting NF-κB, this compound reduces the production and release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), thereby mitigating the inflammatory damage to neurons.[2][8][10]

Anti-Apoptotic Effects

This compound protects neurons from apoptosis, or programmed cell death, primarily through the mitochondria-mediated intrinsic pathway.[11][12] It modulates the expression of the Bcl-2 family of proteins, leading to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[11][12] This shift in the Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytosol.[11] Consequently, the activation of downstream executioner caspases, such as caspase-9 and caspase-3, is inhibited, thereby preventing neuronal apoptosis.[11][13]

Preservation of Mitochondrial Function

Mitochondrial dysfunction is a central element in neuronal cell death.[1] this compound helps preserve mitochondrial integrity and function.[1][14] It has been found to upregulate Sirtuin 3 (Sirt3), a key mitochondrial deacetylase that enhances mitochondrial energy metabolism and ATP production.[1][15] By improving mitochondrial function and structural integrity, this compound enhances neuronal resilience to injury, such as that caused by ischemia/reperfusion.[1][14][15]

Inhibition of Ferroptosis

Recent studies have revealed that this compound can also protect against ferroptosis, a form of iron-dependent regulated cell death. In models of Alzheimer's disease, this compound was found to suppress the activation of GSK3β, which in turn modulates the Nrf2/GPX4 signaling pathway to inhibit neuronal ferroptosis.[16] This action helps ameliorate cognitive impairment and pathological damage.[16]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from key in vivo and in vitro studies, demonstrating the neuroprotective efficacy of this compound across various models and biomarkers.

Table 1: In Vivo Neuroprotective Effects of this compound

| Model | Species | Sch B Dose | Outcome | Result | Reference |

|---|---|---|---|---|---|

| Transient Focal Cerebral Ischemia | Sprague-Dawley Rat | 10 mg/kg | Infarct Volume | 25.7% Reduction | [10] |

| Transient Focal Cerebral Ischemia | Sprague-Dawley Rat | 30 mg/kg | Infarct Volume | 53.4% Reduction | [10] |

| Aβ-infused | Rat | 50 mg/kg | NO Production | Significant Inhibition | [9] |

| Aβ-infused | Rat | 25 & 50 mg/kg | DNA Damage (Tail Length) | Significant Attenuation |[9] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Cell Viability | Significantly Elevated | [11][12] |

| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Apoptosis | Significantly Reduced | [11][12] |

| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Bcl-2 Expression | Upregulated | [11] |

| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Bax Expression | Downregulated | [11] |

| Rat Cortical Neurons | Amyloid-beta (Aβ)₁₋₄₂ | Pretreatment | Caspase-3 & -9 Activity | Decreased | [11] |

| HT22 Cells | H₂O₂ | Pretreatment | Cell Viability | 30.87% Increase | [15] |

| HT22 Cells | H₂O₂ | Pretreatment | Cell Migration | 42.76% Increase | [15] |

| HT22 Cells | H₂O₂ | Pretreatment | Apoptosis | 22.82% Inhibition | [15] |

| HT22 Cells | H₂O₂ | Pretreatment | ATP Production | 53.41% Increase |[15] |

Visualizing the Core Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound Activation of the Nrf2 Antioxidant Pathway

This compound Inhibition of the NF-κB Inflammatory Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4-dependent MyD88/IKK/NF-κB signaling pathway in lipopolysaccharide-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound protects rat cortical neurons against Aβ1̵...: Ingenta Connect [ingentaconnect.com]

- 13. This compound attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Schisandrin B in Modulating the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisandrin B (Sch B), a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent cytoprotective properties, largely attributed to its modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's activation of the Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. The information presented herein is intended to support further research and drug development efforts targeting oxidative stress-related pathologies.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[1][4] These genes encode for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (GSH) synthesis and regeneration.[2][5][6]

Mechanism of this compound-Mediated Nrf2 Activation

This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct and indirect interactions with the Keap1-Nrf2 complex.

Direct Interaction with Keap1: Molecular docking and molecular dynamic simulations have identified Keap1 as a direct target of this compound.[7][8] this compound is proposed to bind to Keap1, potentially inducing a conformational change that disrupts the Keap1-Nrf2 interaction and inhibits Nrf2 degradation.[7][8] This allows for the accumulation and nuclear translocation of Nrf2.

Role of CYP450-Mediated Metabolism: Evidence suggests that the activation of the Nrf2 signaling pathway by this compound is also mediated by its reactive metabolites.[1] Cytochrome P450 (CYP450) enzymes can metabolize this compound into a carbene reactive metabolite.[1] This electrophilic metabolite can then covalently bind to cysteine residues within Keap1, leading to the release of Nrf2.[1] The use of CYP450 inhibitors, such as 1-aminobenzotriazole (ABT), has been shown to suppress this compound-induced Nrf2 activation, supporting the involvement of its metabolites.[1]

Upstream Signaling Pathways: this compound's influence on Nrf2 is also connected to upstream signaling cascades. For instance, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can, in turn, promote Nrf2 activation.[3][9] Additionally, the ERK/Nrf2 pathway has been implicated in this compound's protective effects in hepatocytes.[1]

Quantitative Data on this compound's Effect on the Nrf2 Pathway

The following tables summarize the quantitative effects of this compound on key components of the Nrf2 signaling pathway as reported in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Nrf2 and Downstream Target Expression

| Cell Line | Treatment & Concentration | Target Gene/Protein | Fold Increase (vs. Control) | Reference |

| HTR-8/SVneo | 0.5, 1, 2 µM Sch B | Nrf2, HO-1, NQO1, SOD mRNA | Dose-dependent increase | [5][6] |

| HepG2 | 5 µM Sch B (48h) | Nrf2, GST protein | Upregulated | [1] |

| HepG2 | 200 µM Sch B | MRP2, MRP4 mRNA | Significantly increased | [2] |

| H9c2 | 20 µM Sch B | Nrf2, HO-1, NQO1 protein | Increased | [9] |

| Primary Peritoneal Macrophages | Not specified | Thioredoxin (Nrf2-driven) | Induced | [10] |

Table 2: In Vivo Effects of this compound on Nrf2 and Antioxidant Enzymes

| Animal Model | Dosage | Target Organ | Target Protein/Enzyme | Outcome | Reference |

| Male KM Mice | 25.0, 50.0, 100.0 mg/kg (21 days) | Liver | Nrf2, NQO-1, GST protein | Dose-dependent increase | [1] |

| Male KM Mice | 25.0, 50.0, 100.0 mg/kg (21 days) | Liver | GSH | Upregulated | [1] |

| Forced Swimming-Stressed Mice | Oral Sch B | Amygdala | Nrf2 protein | Reversed abnormal expression | [11] |

| Forced Swimming-Stressed Mice | Oral Sch B | Amygdala | SOD, GSH | Significantly increased | [11] |

| CCl4-induced Liver Fibrosis Rats | Not specified | Liver | Nrf2-mediated antioxidant signaling | Activated | [12] |

| OVA-induced Asthmatic Mice | 15, 30, 60 mg/kg Sch B | Lung | Nrf2, HO-1 protein | Promoted activation | [13] |

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the effects of this compound on the Nrf2 signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include human trophoblast cells (HTR-8/SVneo), human hepatoma cells (HepG2), rat cardiomyoblasts (H9c2), and murine macrophages (RAW264.7).

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is always included in the experiments.

Nrf2 Activation Assays

-

Western Blotting: This technique is used to quantify the protein levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qPCR): qPCR is employed to measure the mRNA expression levels of Nrf2 and its target genes.

-

Total RNA is extracted from cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

-

Immunofluorescence/Immunocytochemistry: These methods are used to visualize the nuclear translocation of Nrf2.

-

Cells grown on coverslips are fixed and permeabilized.

-

The cells are then incubated with a primary antibody against Nrf2.

-

A fluorescently labeled secondary antibody is used for detection.

-

The cellular localization of Nrf2 is observed using a fluorescence microscope.

-

-

ARE-Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of Nrf2.[4][14]

-

Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.

-

The transfected cells are treated with this compound.

-

Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luminescence indicates Nrf2 activation.

-

Assessment of Oxidative Stress

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) can be determined using commercially available assay kits.

-

Lipid Peroxidation Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound Modulates the Nrf2 Signaling Pathway.

Caption: Western Blotting Experimental Workflow.

References

- 1. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. escholarship.org [escholarship.org]

- 7. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin B: A Potent Inducer of Apoptosis in Cancer Cells – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer properties.[1][2] A growing body of preclinical evidence demonstrates its ability to inhibit proliferation and induce programmed cell death, or apoptosis, across a diverse range of cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells. It aims to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to this compound's Anti-Cancer Activity

This compound exerts its anti-cancer effects through various mechanisms, including the induction of cell cycle arrest, inhibition of metastasis, and, most notably, the activation of apoptotic pathways.[1][3][4] Its ability to trigger apoptosis in tumor cells, often with minimal toxicity to normal cells, underscores its potential as a therapeutic agent.[4][5] This document will delve into the core molecular interactions and signaling cascades that this compound modulates to initiate and execute apoptosis in malignant cells.

Quantitative Analysis of this compound-Induced Apoptosis

The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies, providing a comparative perspective on its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The data below represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population after a 48-hour treatment period.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Cholangiocarcinoma | HCCC-9810 | 40 ± 1.6 | [6] |

| RBE | 70 ± 2.6 | [6] | |

| Gallbladder Cancer | GBC-SD | Not specified, but inhibits growth | [5] |

| NOZ | Not specified, but inhibits growth | [5] | |

| Osteosarcoma | 143B | Not specified, but inhibits growth | [4] |

| MG63 | Not specified, but inhibits growth | [4] | |

| Saos2 | Not specified, but inhibits growth | [4] | |

| U2OS | Not specified, but inhibits growth | [4] | |

| Colon Cancer | HCT116 | Not specified, but inhibits growth | [3][7] |

| HT29 | Not specified, but inhibits growth | [8] | |

| SW620 | Not specified, but inhibits growth | [8] | |

| Melanoma | A375 | 1.6 | [9] |

| B16 | 2.3 | [9] | |

| Hepatocellular Carcinoma | Huh-7 | >10 | [9] |

Table 2: Apoptosis Rates Induced by this compound

The percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |

| HCCC-9810 (Cholangiocarcinoma) | 0 | 4.5 ± 0.6 | [10] |

| 20 | Not Specified | [6] | |

| 40 | Not Specified | [6] | |

| 80 | Not Specified | [6] | |

| RBE (Cholangiocarcinoma) | 0 | Not Specified | [6] |

| 25 | Not Specified | [6] | |

| 50 | Not Specified | [6] | |

| 100 | Not Specified | [6] | |

| GBC-SD (Gallbladder Cancer) | 0 | Not Specified | [5] |

| 30 | Not Specified | [5] | |

| 60 | Not Specified | [5] | |

| 90 | Not Specified | [5] | |

| NOZ (Gallbladder Cancer) | 0 | Not Specified | [5] |

| 30 | Not Specified | [5] | |

| 60 | Not Specified | [5] | |

| 90 | Not Specified | [5] | |

| HCT116 (Colon Cancer) | 0 | Not Specified | [3] |

| 25 | Not Specified | [3] | |

| 50 | Not Specified | [3] |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through multiple, often interconnected, signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and modulation of key survival pathways like PI3K/Akt and MAPK.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A predominant mechanism of this compound action is the induction of the mitochondrial-dependent apoptotic pathway.[5][6] This is characterized by a disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors into the cytoplasm.[5][6]

Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[4][6][11] This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.[3][6]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, leading to the activation of caspase-9, the initiator caspase in this pathway.[4][6] Caspase-9 then activates executioner caspases, primarily caspase-3.[4][6]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][6]

Caption: Intrinsic apoptosis pathway induced by this compound.